molecular formula C18H18O3 B14017655 2-Methyl-6-(2,4,6-trimethylbenzoyl)benzoic acid CAS No. 2346-68-1

2-Methyl-6-(2,4,6-trimethylbenzoyl)benzoic acid

Cat. No.: B14017655
CAS No.: 2346-68-1
M. Wt: 282.3 g/mol
InChI Key: HJLHQJJASRPVGT-UHFFFAOYSA-N
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Description

2-Methyl-6-(2,4,6-trimethylbenzoyl)benzoic acid is a chemical compound with the molecular formula C17H16O3 It is known for its unique structure, which includes a benzoic acid core substituted with methyl and trimethylbenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-(2,4,6-trimethylbenzoyl)benzoic acid typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2-methylbenzoic acid with 2,4,6-trimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-(2,4,6-trimethylbenzoyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (Fe).

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Methyl-6-(2,4,6-trimethylbenzoyl)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(2,4,6-trimethylbenzoyl)benzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its unique structure allows it to bind to specific sites on proteins, altering their function and leading to desired biological effects.

Comparison with Similar Compounds

    2,4,6-Trimethylbenzoic acid: Shares the trimethylbenzoyl group but lacks the additional methyl group on the benzoic acid core.

    2-Methylbenzoic acid: Lacks the trimethylbenzoyl group, making it less complex.

    Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Contains a similar trimethylbenzoyl group but with different substituents.

Uniqueness: 2-Methyl-6-(2,4,6-trimethylbenzoyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

2346-68-1

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

2-methyl-6-(2,4,6-trimethylbenzoyl)benzoic acid

InChI

InChI=1S/C18H18O3/c1-10-8-12(3)15(13(4)9-10)17(19)14-7-5-6-11(2)16(14)18(20)21/h5-9H,1-4H3,(H,20,21)

InChI Key

HJLHQJJASRPVGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2=C(C=C(C=C2C)C)C)C(=O)O

Origin of Product

United States

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